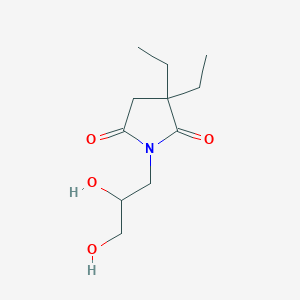
1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound, also known as DHPD, is a cyclic imide that has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione has also been shown to inhibit the proliferation of cancer cells, including breast cancer and prostate cancer cells. In vivo studies have shown that 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione reduces inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione is also soluble in a variety of solvents, making it easy to work with in experiments. However, there are some limitations to using 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione in laboratory experiments. It can be expensive to synthesize, and its effects can be difficult to measure accurately.
Direcciones Futuras
There are several future directions for research on 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the development of new applications for 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione, such as its use as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione has been achieved through various methods, including the reaction of pyrrolidine-2,5-dione with ethyl glyoxalate, and the reaction of pyrrolidine-2,5-dione with ethylene glycol. The latter method has been reported to be more efficient and produces higher yields of 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione. The synthesis of 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione can be performed using standard laboratory equipment and techniques, making it accessible to researchers.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione has been studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione is in the field of medicinal chemistry, where it has been shown to exhibit anti-inflammatory and anti-tumor properties. 1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
1-(2,3-dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-11(4-2)5-9(15)12(10(11)16)6-8(14)7-13/h8,13-14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUIBQYDLRWSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)CC(CO)O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroxypropyl)-3,3-diethylpyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

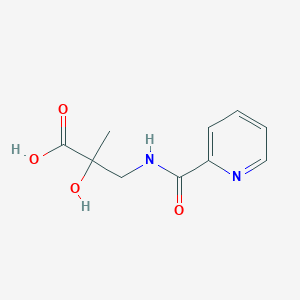
![3-[[3-(Dimethylamino)benzoyl]amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579179.png)
![3-[(3,5-Dimethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579180.png)
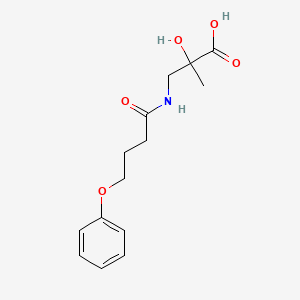
![3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579200.png)
![2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)

![3-[(3-Ethylthiophene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579212.png)
![3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579214.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)
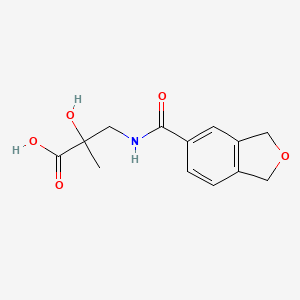
![3-[(5-Chlorofuran-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579223.png)
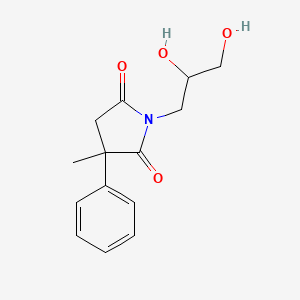
![3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol](/img/structure/B7579250.png)